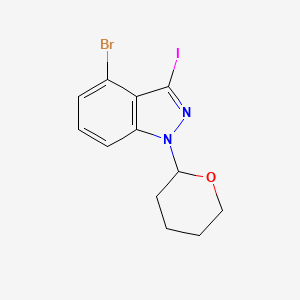

![molecular formula C20H27N5O B2454495 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2310140-85-1](/img/structure/B2454495.png)

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

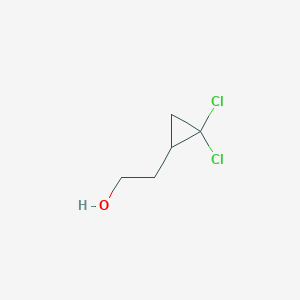

The molecular structure of this compound can be deduced from its molecular formula, C18H22N6O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Physical And Chemical Properties Analysis

The molecular weight of this compound is 338.415. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental determination.Applications De Recherche Scientifique

Pyrimidine Derivatives Synthesis

Pyrimidine derivatives, such as 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, show regioselective amination reactions leading to various derivatives through interactions with alkylamides. Such reactions highlight the potential for creating a diverse range of pyrimidine-based compounds for different applications, including materials science and pharmaceuticals (Gulevskaya et al., 1994).

Crystallographic Studies

Studies on pyrimidine and its derivatives, like the analysis of cation tautomerism and crystal structures in 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, provide valuable insights into the molecular recognition processes that are crucial in drug design and materials science (Rajam et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of pyrimidine-linked heterocyclic compounds, such as pyrazoles, through methods like microwave irradiative cyclocondensation, demonstrates the versatility of pyrimidine derivatives in forming complex molecules with potential insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

Hydrogen Bond Studies

Investigations into the hydrogen bonding and dimerization properties of ureidopyrimidinones reveal the potential for these compounds to form strong dimer structures through quadruple hydrogen bonding, which can be significant in the development of supramolecular assemblies for nanotechnology and materials science applications (Beijer et al., 1998).

Corrosion Inhibition Studies

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives related to pyrimidine structures can predict their effectiveness as corrosion inhibitors on iron surfaces. Such studies are essential in the field of materials protection and engineering to develop more efficient and environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .

Propriétés

IUPAC Name |

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O/c1-13-14(2)21-12-22-20(13)26-11-16-7-9-25(10-8-16)19-17-5-4-6-18(17)23-15(3)24-19/h12,16H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOOKTRLTFMHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

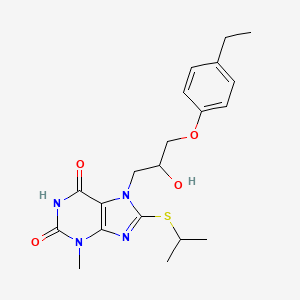

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)

![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)

![4-Iodo-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2454421.png)

![7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B2454424.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2454426.png)

![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)